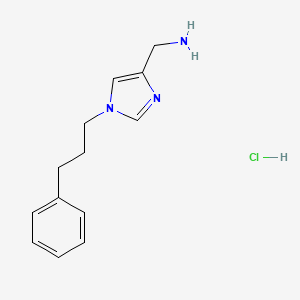

(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the linear formula C18H24ClN . It is also known as 3-Phenyl-N-(3-phenylpropyl)-1-propanamine hydrochloride . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringC1(CCCNCCCC2=CC=CC=C2)=CC=CC=C1.Cl . This indicates that the compound contains a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine . Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature, similar to most amides . The boiling point is approximately 228-232 °C, and it has a density of 0.922 g/mL at 25 °C . The refractive index is 1.514 .Scientific Research Applications

Synthesis and Characterization

- Imidazole derivatives, including compounds similar to (1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride, have been synthesized and characterized through various methods such as IR, NMR, and mass spectrometry. These studies focus on understanding the chemical structure and properties of these compounds (Visagaperumal et al., 2010).

Antimicrobial Properties

- Some imidazole derivatives exhibit antimicrobial activities, suggesting potential applications in fighting bacterial and fungal infections. Studies have evaluated the antibacterial and antifungal activities of these compounds, highlighting their variable efficacy (Vishwanathan & Gurupadayya, 2014).

Catalysis and Chemical Reactions

- Imidazole derivatives have been studied as catalysts in chemical reactions. For instance, they have been used in the selective hydroxylation of alkanes, demonstrating their potential as functional catalysts in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Novel Synthesis Methods

- New methodologies for synthesizing imidazole derivatives have been developed. These methods involve one-pot multicomponent reactions, highlighting the versatility and efficiency of imidazole compounds in chemical synthesis (Galli et al., 2019).

Corrosion Inhibition

- Imidazole derivatives have been explored for their corrosion inhibition properties. Studies indicate their potential as effective corrosion inhibitors, particularly for metals in acidic solutions. This application is significant for industrial processes and materials preservation (Prashanth et al., 2021).

Safety and Hazards

properties

IUPAC Name |

[1-(3-phenylpropyl)imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-9-13-10-16(11-15-13)8-4-7-12-5-2-1-3-6-12;/h1-3,5-6,10-11H,4,7-9,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEVSWYVUVVCSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C=C(N=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-phenylpropyl)-1H-imidazol-4-yl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(4-Fluorosulfonyloxy-3-methoxyphenyl)methylidene]-3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B2466607.png)

![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)

![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)

![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![4-[4-(dimethylamino)benzenecarbothioyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B2466618.png)

![4-[(Pyrrolidin-2-yl)methoxy]quinoline](/img/structure/B2466620.png)

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)